Cas no 128456-13-3 (3-chloro-N-(pyridin-2-yl)propanamide)
3-chloro-N-(pyridin-2-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-N-pyridin-2-ylpropanamide
- LS-05212
- MFCD01213644
- CS-0216436
- EN300-43028
- 3-chloro-N-(pyridin-2-yl)propanamide
- STL259690
- AKOS000149642
- 128456-13-3
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- MDL: MFCD01213644
- Inchi: 1S/C8H9ClN2O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,10,11,12)
- InChI Key: FDYLLPDWPNJJFT-UHFFFAOYSA-N
- SMILES: ClCCC(NC1C=CC=CN=1)=O
Computed Properties
- Exact Mass: 184.0403406Da
- Monoisotopic Mass: 184.0403406Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 42Ų
Experimental Properties
- Color/Form: NA
- Density: 1.3±0.1 g/cm3
- Melting Point: 104-106 °C
- Boiling Point: 394.6±22.0 °C at 760 mmHg
- Flash Point: 199.3±23.2 °C
3-chloro-N-(pyridin-2-yl)propanamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
3-chloro-N-(pyridin-2-yl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 065750-500mg |
3-Chloro-N-pyridin-2-ylpropanamide |
128456-13-3 | 500mg |
$315.00 | 2023-09-08 | ||
| TRC | C372440-50mg |
3-chloro-N-(pyridin-2-yl)propanamide |
128456-13-3 | 50mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C372440-100mg |
3-chloro-N-(pyridin-2-yl)propanamide |
128456-13-3 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C372440-500mg |
3-chloro-N-(pyridin-2-yl)propanamide |
128456-13-3 | 500mg |
$ 365.00 | 2022-04-01 | ||
| abcr | AB384324-500 mg |
3-Chloro-N-(pyridin-2-yl)propanamide |
128456-13-3 | 500MG |
€254.60 | 2022-08-31 | ||
| abcr | AB384324-1 g |
3-Chloro-N-(pyridin-2-yl)propanamide |
128456-13-3 | 1g |
€306.00 | 2022-08-31 | ||
| abcr | AB384324-5 g |
3-Chloro-N-(pyridin-2-yl)propanamide |
128456-13-3 | 5g |
€852.00 | 2022-08-31 | ||
| Chemenu | CM364624-1g |
3-Chloro-n-(pyridin-2-yl)propanamide |
128456-13-3 | 95% | 1g |
$294 | 2022-06-13 | |
| Enamine | EN300-43028-0.05g |
3-chloro-N-(pyridin-2-yl)propanamide |
128456-13-3 | 95% | 0.05g |
$80.0 | 2023-02-10 | |
| Enamine | EN300-43028-0.1g |
3-chloro-N-(pyridin-2-yl)propanamide |
128456-13-3 | 95% | 0.1g |
$119.0 | 2023-02-10 |
3-chloro-N-(pyridin-2-yl)propanamide Suppliers
3-chloro-N-(pyridin-2-yl)propanamide Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 3-chloro-N-(pyridin-2-yl)propanamide
Comprehensive Overview of 3-chloro-N-(pyridin-2-yl)propanamide (CAS No. 128456-13-3): Properties, Applications, and Industry Insights
3-chloro-N-(pyridin-2-yl)propanamide (CAS No. 128456-13-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This chlorinated amide derivative, featuring a pyridine ring, exhibits unique physicochemical properties that make it valuable for intermediate synthesis. With a molecular formula of C8H9ClN2O, this white to off-white crystalline powder demonstrates moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, while remaining stable under standard storage conditions.
Recent studies highlight the compound's role as a key precursor in the development of heterocyclic bioactive molecules. Its structural motif—combining a chloropropyl chain with a pyridinyl group—enables diverse chemical modifications, aligning with current trends in fragment-based drug design (FBDD). Researchers are particularly interested in its potential to modulate enzyme interactions, as evidenced by its inclusion in libraries for kinase inhibitor screening programs. The 3-chloro-N-(pyridin-2-yl)propanamide scaffold has shown promise in early-stage investigations for targeted therapies, reflecting the growing demand for small molecule modulators in precision medicine.
From an industrial perspective, synthesis of CAS 128456-13-3 typically involves acylation reactions between 3-chloropropanoyl chloride and 2-aminopyridine, with optimized protocols achieving yields exceeding 85%. Analytical characterization via HPLC-MS and NMR spectroscopy confirms high purity (>98%), meeting stringent requirements for pharmaceutical intermediates. Environmental considerations have driven innovations in greener synthesis routes, including solvent-free mechanochemical approaches that reduce waste generation—a response to increasing searches for "sustainable chemical synthesis" methodologies.
The compound's stability profile makes it suitable for high-throughput screening applications, addressing frequent queries about "stable heterocyclic building blocks". Thermal analysis (DSC) reveals a melting point range of 142-145°C, with no observed decomposition below 200°C, ensuring compatibility with common automated synthesis platforms. These characteristics have positioned it as a valuable asset in combinatorial chemistry workflows, particularly in the exploration of pyridine-based pharmacophores—a trending topic in medicinal chemistry forums.
Emerging applications extend to material science, where 3-chloro-N-(pyridin-2-yl)propanamide derivatives serve as ligands for metal-organic frameworks (MOFs). This interdisciplinary potential responds to growing interest in "multifunctional organic linkers" across scientific databases. Patent analyses reveal a steady increase in filings incorporating this scaffold, particularly in areas related to biodegradable polymers and catalytic systems, reflecting broader industry shifts toward green chemistry solutions.
Quality control protocols for CAS 128456-13-3 emphasize rigorous impurity profiling, with particular attention to residual solvents and isomeric byproducts. Advanced techniques like chiral HPLC are employed to ensure stereochemical purity when the compound is used in asymmetric synthesis applications—a critical consideration given recent regulatory focus on enantiomeric purity in drug development. These procedures align with frequently searched "pharmaceutical intermediate quality standards" in regulatory documentation.
Market intelligence indicates rising demand for pyridine-containing intermediates, with 3-chloro-N-(pyridin-2-yl)propanamide showing a compound annual growth rate (CAGR) of 6.2% in research-grade quantities. This trend correlates with increased academic and industrial investigations into nitrogen-rich heterocycles, as reflected in publication metrics and conference proceedings. The compound's versatility in generating structure-activity relationship (SAR) data makes it particularly valuable during lead optimization phases—a process frequently queried in drug discovery forums.
Handling and storage recommendations for 128456-13-3 follow standard organic compound protocols, with emphasis on protection from moisture and prolonged exposure to light. Material safety data emphasize the importance of engineering controls during large-scale operations, addressing common workplace safety inquiries. The compound's classification under GHS labeling systems has been thoroughly documented to ensure compliance with global chemical regulations—a topic generating substantial traffic in regulatory chemistry search trends.
Future research directions for 3-chloro-N-(pyridin-2-yl)propanamide derivatives may explore their potential in bioorthogonal chemistry applications, leveraging the reactivity of the chloro substituent for selective conjugation. This aligns with emerging interests in "click chemistry compatible scaffolds" visible in recent literature citations. Computational studies of its molecular docking characteristics continue to expand, supported by growing availability of crystallographic data for related structures—addressing frequent queries about "in silico modeling of small molecules".
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